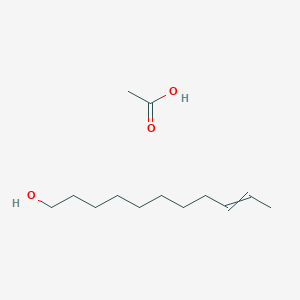

Acetic acid;undec-9-en-1-ol

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

90176-49-1 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

acetic acid;undec-9-en-1-ol |

InChI |

InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h2-3,12H,4-11H2,1H3;1H3,(H,3,4) |

InChI Key |

VWAHGRBZUJQOOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Isomerism Within Unsaturated Alkyl Acetates

The systematic name for the compound of interest is undec-9-en-1-yl acetate (B1210297). This name precisely describes its molecular structure: an eleven-carbon chain ("undec-") with a carbon-carbon double bond located at the ninth carbon atom ("-9-en-"). The "-1-yl" suffix indicates that the acetate group is attached to the first carbon atom. The term "acetate" refers to the ester functional group derived from acetic acid.

Unsaturated alkyl acetates, such as undec-9-en-1-yl acetate, exhibit structural isomerism. This arises from variations in the carbon skeleton, the position of the double bond, and the location of the acetate group. For instance, positional isomers would include undec-8-enyl acetate or undec-10-enyl acetate, where the double bond is at a different position. pherobase.com Skeletal isomers would involve branched carbon chains instead of a linear eleven-carbon backbone.

Furthermore, the presence of a carbon-carbon double bond introduces the possibility of geometric isomerism, specifically cis/trans (or Z/E) isomerism. The orientation of the alkyl groups attached to the double-bonded carbons determines whether the isomer is cis (Z), with the groups on the same side, or trans (E), with the groups on opposite sides. This seemingly subtle difference in three-dimensional structure can significantly impact the molecule's physical and biological properties. For example, in the case of dodecadienyl acetate, a related compound, only the (E,Z) isomer is biologically active as a pheromone. google.com

The characterization of these isomers relies on spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would show distinct signals for the vinyl protons (typically in the δ 5.2–5.8 ppm region) and the methyl protons of the acetate group (around δ 2.0–2.1 ppm). Carbon-13 NMR (¹³C NMR) would provide characteristic resonances for the carbons of the double bond (δ 115–135 ppm) and the carbonyl carbon of the ester (δ 170–175 ppm). vulcanchem.com

Historical Context of Long Chain Unsaturated Esters in Chemical Research

The study of long-chain unsaturated esters is deeply rooted in the broader history of lipid and oleochemical research. For centuries, fats and oils from plants and animals have been recognized for their importance in various applications. nih.gov The chemical transformations of these natural resources, particularly at the ester functionality of triglycerides, have been a cornerstone of oleochemistry. aocs.org

Early research focused on fundamental reactions like hydrolysis to yield free fatty acids and glycerol, and transesterification to produce fatty acid methyl esters. aocs.org The presence of unsaturation in many natural fatty acids, such as oleic acid, opened avenues for further chemical modifications. aocs.org In the mid-20th century, significant progress was made in understanding and utilizing the reactivity of the carbon-carbon double bond. For example, the alkoxycarbonylation of unsaturated compounds, a method for synthesizing esters, was pioneered in the 1950s. researchgate.net

The development of modern synthetic methods over the past few decades has enabled more selective functionalization of the alkyl chain of unsaturated fatty compounds. aocs.org Techniques like olefin metathesis have emerged as powerful tools for creating novel long-chain α,ω-functionalized compounds, including diesters, from unsaturated fatty esters. acs.org These advancements have been crucial for producing monomers for polycondensation reactions and creating new polymers with desirable properties. researchgate.netacs.org

The synthesis of specific long-chain unsaturated acetates, often identified as insect pheromones, has driven significant research efforts. Early synthetic routes were often multi-step, low-yielding, and utilized hazardous reagents, making them unsuitable for industrial-scale production. google.com Over time, more efficient and scalable methods have been developed, such as those involving cross-coupling reactions and catalysis with transition metals like iron or palladium. google.comresearchgate.netlookchem.com For instance, the synthesis of (Z)-9-tetradecen-1-yl acetate (B1210297), a related pheromone, has been achieved through various routes, including the alkylation of alkynes and coupling reactions involving Grignard reagents. google.com

Significance of Undec 9 En 1 Yl Acetate Within the Broader Field of Lipids and Semiochemicals

Undec-9-en-1-yl acetate's importance stems from its roles as both a lipid derivative and a semiochemical.

As a lipid derivative, it belongs to the vast class of fatty acid esters. Long-chain esters like undec-9-en-1-yl acetate (B1210297) are integral components of waxes and have applications in various industries, including cosmetics and lubricants. aocs.org The physical properties of these esters, such as their melting points and solubility, are influenced by their chain length and degree of unsaturation. Research into long-chain unsaturated esters contributes to the development of new bio-based materials and polymers, offering sustainable alternatives to petroleum-based products. researchgate.net

The most well-documented significance of undec-9-en-1-yl acetate, specifically the (Z)-isomer, lies in its function as a semiochemical. pherobase.com Semiochemicals are chemicals that mediate interactions between organisms. mdpi.com (Z)-9-Undecenyl acetate has been identified as a sex pheromone component for several species of moths, including the cherrybark tortrix moth (Enarmonia formosana) and the European grape berry moth (Eupoecilia ambiguella). pherobase.com In this context, the molecule acts as a chemical signal released by one individual to attract a mate of the same species. The high specificity of these pheromone systems, often dependent on the precise isomeric ratio, makes them valuable tools for integrated pest management programs.

The chemical diversity of insect pheromones is vast, encompassing a range of functional groups including acetate esters, alcohols, and aldehydes. mdpi.com The study of compounds like undec-9-en-1-yl acetate is crucial for understanding the chemical ecology of insect communication. This knowledge enables the development of synthetic pheromone lures for monitoring and controlling insect populations, thereby reducing reliance on conventional insecticides.

The synthesis of undec-9-en-1-yl acetate and its analogs often starts from readily available precursors like undecylenic acid. ceon.rs The synthetic pathways typically involve multiple steps, such as esterification, reduction, and coupling reactions, to achieve the desired structure and stereochemistry. ceon.rs

Synthetic Strategies for Undec-9-en-1-yl Acetate: A Review of Modern and Stereoselective Methodologies

Undec-9-en-1-yl acetate, the acetate ester of undec-9-en-1-ol, is a significant compound, often found as a component in insect pheromone blends. Its precise synthesis, particularly with control over the geometry of the double bond, is crucial for its biological activity. This article explores the diverse synthetic methodologies developed for this compound and its analogues, focusing on esterification, stereoselective preparations, biocatalysis, and green chemistry approaches.

Advanced Analytical Techniques for Characterization and Detection of Undec 9 En 1 Yl Acetate

Chromatographic Separations for Unsaturated Esters

Chromatography stands as a cornerstone for the separation and analysis of volatile and non-volatile compounds like undec-9-en-1-yl acetate (B1210297). The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds such as undec-9-en-1-yl acetate. nih.gov In this technique, the sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. jmchemsci.com

The analysis of fatty acid methyl esters (FAMEs) by GC-MS has been a widely used method. mpg.de For monounsaturated esters, shifts in retention time can provide clues about the position of the double bond and its stereochemistry. mpg.de The use of two columns with different polarities, such as a polar DB-Wax and a nonpolar DB-5, is often necessary to achieve proper separation and identification in complex mixtures. acs.org For instance, the analysis of pheromone gland extracts of Spodoptera frugiperda by GC-MS successfully identified seven components, including various unsaturated acetates. nih.gov

Table 1: GC-MS Data for Unsaturated Acetates

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| (Z)-7-dodecen-1-yl acetate | Varies with column and conditions | Molecular ion and characteristic fragments |

| (Z)-9-tetradecen-1-yl acetate | Varies with column and conditions | Molecular ion and characteristic fragments |

| (Z)-11-hexadecen-1-yl acetate | Varies with column and conditions | Molecular ion and characteristic fragments |

This table is illustrative and actual values depend on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Acetate Analysis

For less volatile or thermally sensitive acetate esters, High-Performance Liquid Chromatography (HPLC) is the preferred method. americanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of such compounds. americanpharmaceuticalreview.comsielc.com A typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

The development of HPLC methods often involves optimizing the mobile phase composition and flow rate to achieve the best separation. scielo.br For example, a study on 1'-acetoxychavicol acetate utilized a mobile phase of acetonitrile and water at varying proportions to quantify the compound in nanostructured lipid carriers. scielo.br HPLC can be used for both analytical and preparative purposes, allowing for the isolation of impurities for further characterization. sielc.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the detailed molecular structure of undec-9-en-1-yl acetate, including the precise location of the double bond and its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Position and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are crucial for structural elucidation. researchgate.netresearchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum can help determine the position of the double bond and the stereochemistry (cis or trans) of the protons across it. researchgate.net Similarly, the chemical shifts in the ¹³C NMR spectrum provide information about the carbon skeleton, including the sp² hybridized carbons of the double bond. researchgate.net For instance, the ¹H NMR spectrum of a maleoyl derivative showed distinct signals for the vinyl protons at 6.66 and 5.89 ppm. researchgate.net

Table 2: Predicted NMR Data for Undec-9-en-1-yl Acetate

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies for different protons in the molecule |

| ¹³C | Varies for different carbons in the molecule |

Note: These are predicted values and can be found in chemical databases. guidechem.com Actual experimental values may vary slightly.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying functional groups within a molecule. edinst.commt.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mt.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (laser). wikipedia.org

Both techniques can identify the characteristic C=C stretching vibration of the alkene and the C=O stretching of the ester group in undec-9-en-1-yl acetate. ajrconline.org While IR spectroscopy is generally more sensitive, Raman spectroscopy can be particularly useful for studying symmetric bonds and lattice vibrations in crystals. edinst.com The choice between IR and Raman often depends on the specific sample and the information required. edinst.commt.com For example, IR spectroscopy has been used to provide insights into the functional groups and bond configurations of fatty acids at a bulk level. mpg.de

Hyphenated Techniques for Comprehensive Analysis

To overcome the limitations of individual analytical methods, hyphenated techniques that couple a separation technique with a spectroscopic detection method have become increasingly important. researchgate.netnih.gov These combinations provide a more comprehensive analysis of complex mixtures.

Commonly used hyphenated techniques include GC-MS, which has already been discussed, as well as LC-MS, LC-NMR, and GC-FTIR. ajrconline.orgnih.gov LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it suitable for a wide range of compounds. nih.gov LC-NMR allows for the direct structural elucidation of compounds as they are separated by HPLC. nih.gov GC-FTIR couples gas chromatography with Fourier-transform infrared spectroscopy, providing functional group information for each separated component. acs.org

These hyphenated techniques are invaluable for the rapid screening and identification of unknown compounds in complex natural product extracts or synthetic reaction mixtures. researchgate.netnih.gov They have revolutionized impurity profiling by enabling not just the separation but also the structural identification of minor components. ajrconline.org

Quantification Methodologies and Trace Analysis in Complex Matrices

The accurate quantification of undec-9-en-1-yl acetate, particularly at trace levels within complex environmental or biological samples, presents significant analytical challenges. These challenges primarily stem from the low concentration of the analyte and the presence of interfering compounds in the sample matrix, known as the matrix effect. researchgate.netmdpi.com Overcoming these issues requires sophisticated sample preparation techniques coupled with highly sensitive and selective analytical instrumentation. Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the identification, structural characterization, and quantification of volatile compounds like undec-9-en-1-yl acetate. researchgate.netresearchgate.netresearchgate.net

Methodologies for quantification typically involve the extraction of the analyte from the sample, cleanup of the extract to remove interfering substances, and subsequent analysis by GC-MS. nih.gov The choice of extraction and cleanup method is critical and depends on the nature of the complex matrix (e.g., water, soil, plant tissue, insect glands). For quantification, an external or internal standard calibration method is commonly employed. google.comgoogle.com The use of stable isotope dilution analysis (SIDA), where a labeled version of the analyte is added to the sample, is an advanced strategy to accurately compensate for analyte losses during sample preparation and to correct for matrix effects. mdpi.com

Sample Preparation and Extraction Techniques

Effective sample preparation is paramount for isolating and concentrating undec-9-en-1-yl acetate from a complex matrix prior to instrumental analysis. The goal is to minimize matrix interference and enhance the analyte signal.

Solvent Extraction: This foundational technique involves extracting the compound from a sample using a suitable organic solvent, such as hexane, dichloromethane, or ethyl acetate. nih.govwur.nl For solid samples, methods like Soxhlet extraction or accelerated solvent extraction (ASE) can be employed for greater efficiency. nih.govjmchemsci.com The resulting extract is often concentrated and may require further cleanup.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, versatile, and sensitive sample preparation technique. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile and semi-volatile compounds, including undec-9-en-1-yl acetate, adsorb to the fiber and are then thermally desorbed directly into the GC injector. This method is highly effective for concentrating trace analytes. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology is widely used for analyzing analytes in highly complex matrices like food and environmental samples. researchgate.net The process typically involves an initial extraction with a solvent (e.g., acetonitrile), followed by partitioning using salts. A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents like PSA (Primary Secondary Amine) or Florisil to remove matrix interferences such as fatty acids, lipids, and pigments. researchgate.net

Pressurised Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this automated technique uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples. researchgate.netnih.gov

Table 1: Comparison of Sample Preparation Techniques for Trace Analysis

| Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Solvent Extraction | Partitioning of the analyte between the sample and an immiscible solvent. | Simple, widely applicable. | Water, Soil, Plant Tissue |

| SPME | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Solvent-free, high concentration factor, simple. | Water, Air, Food (headspace) |

| QuEChERS | Solvent extraction followed by partitioning and dSPE cleanup. | Fast, high-throughput, effective for many matrices. | Fruits, Vegetables, Soil, Biological Tissues |

| PLE / ASE | Solvent extraction using elevated temperature and pressure. | Automated, fast, efficient, reduced solvent use. | Soil, Sediments, Food Products |

Chromatographic and Spectrometric Analysis

Gas chromatography coupled with mass spectrometry is the gold standard for the separation and detection of undec-9-en-1-yl acetate.

Gas Chromatography (GC): Separation is achieved using a capillary column, often with a non-polar stationary phase (e.g., ZB-5MS). scholarsresearchlibrary.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. core.ac.uk For extremely complex samples where co-elution of matrix components with the target analyte is a problem, two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. researchgate.netnih.gov This technique uses two columns of different polarities to achieve a more comprehensive separation of the sample components. researchgate.net

Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and selective detector. As compounds elute from the GC column, they are ionized (typically by electron ionization), and the resulting fragments form a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of undec-9-en-1-yl acetate are monitored. mdpi.com This significantly improves the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ). Time-of-flight (TOF) mass analyzers, often paired with GCxGC, are particularly powerful for trace analysis due to their high acquisition speed and sensitivity, enabling detection at sub-nanogram levels. researchgate.netnih.gov

Table 2: Illustrative GC-MS Parameters for Undec-9-en-1-yl Acetate Quantification

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | Agilent 7890B or similar | Separation of volatile compounds. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Non-polar column for general-purpose separation. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry sample through the column. scholarsresearchlibrary.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. core.ac.uk |

| Oven Program | 50°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | Separates compounds by boiling point. nih.gov |

| MS System | 5977B MSD or similar | Detection and quantification of the analyte. |

| Ion Source Temp. | 230 °C | Optimal temperature for ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for trace quantification. mdpi.com |

| Quantifier Ions | m/z 61, 82, 96 (Illustrative) | Specific fragments used for quantifying the target compound. |

By combining optimized sample preparation techniques with advanced GC-MS methodologies, it is possible to develop robust and sensitive methods for the quantification of undec-9-en-1-yl acetate and for conducting trace analysis in a wide variety of complex matrices.

Biological and Ecological Roles of Undec 9 En 1 Yl Acetate in Chemical Communication

Role as a Semiochemical in Interspecific Interactions

Undec-9-en-1-yl acetate (B1210297), a specific unsaturated ester, functions as a semiochemical, a chemical substance that carries a message. These chemical signals are integral to mediating interactions between different species. While many pheromones are species-specific to facilitate intraspecific communication, the components of these chemical blends can also be detected and utilized by other species, leading to interspecific interactions. For instance, in some cases, the same chemical compound can act as a pheromone in one species and as a kairomone—a chemical signal that benefits the receiver but not the emitter—for a predator or parasitoid of that species. This phenomenon highlights the complex web of chemical communication in an ecosystem. The specificity of a pheromone blend, often determined by the precise ratio of its components, is crucial for reproductive isolation between closely related species. nih.gov A slight variation in this ratio can signify a different species, thus preventing interbreeding. nih.gov

Intraspecific Communication Mechanisms of Unsaturated Acetate Pheromones

Intraspecific communication, or communication within a single species, heavily relies on chemical signals known as pheromones. nih.gov Unsaturated acetates, including undec-9-en-1-yl acetate, are a common class of compounds used as sex pheromones, particularly by female moths to attract males. nih.govwikipedia.org These pheromones are typically not single compounds but rather specific blends of several unsaturated acetates, alcohols, and aldehydes. nih.govwikipedia.orgpnas.org The precise composition and ratio of these components are critical for eliciting the correct behavioral response in conspecific males. nih.gov

Chemical Ecology of Unsaturated Acetate Semiochemicals

The chemical ecology of unsaturated acetate semiochemicals is centered on their role in mate finding and reproductive success. In many moth species, females release a plume of these volatile compounds to attract males over long distances. The production and release of these pheromones are often linked to the female's physiological state, such as age and body size. For example, in the moth Lobesia botrana, larger females produce higher quantities of the major pheromone component, (E,Z)-7,9-dodecadienyl acetate, and are preferred by males. nih.gov This suggests that the pheromone signal can convey information about the female's fitness. researchgate.net

The biosynthesis of these unsaturated acetates in insects is a multi-step enzymatic process. It often starts with common fatty acids like palmitate or stearate, which then undergo a series of modifications, including chain-shortening, desaturation to create double bonds, and finally reduction to an alcohol followed by acetylation to form the acetate ester. pnas.org For instance, in the red-banded leafroller moth, Argyrotaenia velutinana, the sex pheromone components (E)- and (Z)-11-tetradecen-1-yl acetate are synthesized from hexadecanoate (B85987) through chain shortening and desaturation. nih.gov

Below is a table detailing examples of unsaturated acetate pheromones and the insect species that utilize them.

| Chemical Compound | Insect Species | Role |

| (Z)-9-Tetradecen-1-yl acetate | Codling moth (Cydia pomonella), Pandemis leafroller (Pandemis pyrusana), Fruit tree leafroller (Archips argyrospilus) | Insect attractant herts.ac.uk |

| (E,Z)-7,9-Dodecadienyl acetate | European grapevine moth (Lobesia botrana) | Major pheromone component nih.gov |

| (Z)-9-Hexadecenyl acetate | Agriphila aeneociliella | Female sex pheromone component mdpi.com |

| (E)- and (Z)-11-Tetradecen-1-yl acetate | Red-banded leafroller moth (Argyrotaenia velutinana) | Sex pheromone components nih.gov |

| (Z)-Dodec-9-en-1-yl acetate | A species of leafroller | Pheromone prayoglife.comepo.org |

Evolutionary Aspects of Chemical Signals

The evolution of chemical signals like unsaturated acetates is driven by sexual selection and the need for species recognition. nih.gov The specificity of pheromone blends is thought to have evolved to prevent mating between closely related species, a process known as reproductive isolation. mdpi.com The enzymes involved in pheromone biosynthesis, such as fatty-acyl reductases, play a crucial role in the evolution of these complex signals. pnas.org A single enzyme can be responsible for producing multiple components of a pheromone blend, and changes in the activity or specificity of these enzymes can lead to the evolution of new pheromone compositions. pnas.org

Sensory exploitation is another proposed mechanism for the evolution of pheromones, where a pre-existing sensory bias in the receiver is exploited by the sender. nih.gov For example, if a species has a pre-existing sensitivity to a particular compound for another reason, such as finding food, this sensitivity could be co-opted for communication. nih.gov The evolution of these signals is also constrained by other factors, such as the need to minimize water loss through the cuticle, which can be influenced by the chain length and degree of unsaturation of the hydrocarbon-based pheromones. royalsocietypublishing.org

Neurobiological and Chemoreceptive Responses to Unsaturated Esters

Insects detect volatile chemical signals like undec-9-en-1-yl acetate through specialized olfactory sensory neurons (ORNs) housed in sensilla, which are typically located on the antennae. plos.org These ORNs are highly specialized, often tuned to detect a single, biologically significant compound. nih.gov This specialization allows for the precise detection and discrimination of the different components of a pheromone blend. The detection of these odorants is the first step in a complex neural pathway that ultimately leads to a behavioral response, such as flight towards the pheromone source. wikipedia.org

The process of chemoreception involves several families of proteins, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and olfactory receptors (ORs). plos.org OBPs are thought to bind to incoming odorant molecules and transport them through the aqueous lymph of the sensillum to the ORs located on the dendritic membrane of the ORNs. plos.org The binding of the odorant to the OR triggers a signal transduction cascade that results in the generation of a nerve impulse. wikipedia.org In some cases, a single pheromone-binding protein can bind to both female and male pheromone components, suggesting a dual role in intra- and intersexual signaling. mdpi.com

Ecological Impact of Volatile Ester Release and Perception

The release of volatile esters like undec-9-en-1-yl acetate into the environment has significant ecological implications. These compounds act as a communication channel, influencing the behavior and distribution of insect populations. scielo.org.mx The effectiveness of this chemical communication can be impacted by environmental factors. For example, atmospheric pollutants such as ozone and nitrogen oxides can degrade volatile organic compounds, potentially disrupting insect communication and other ecosystem services that rely on these chemical cues. uef.fi

Herbivore-induced plant volatiles, which can include esters, play a crucial role in structuring ecological communities. nih.gov These plant-released chemicals can attract the natural enemies of the herbivorous insects, a phenomenon known as "indirect defense." scielo.org.mxoup.com Therefore, the release of a pheromone by an insect could inadvertently make it more conspicuous to its own predators or parasitoids that have evolved to eavesdrop on these signals. The composition and quantity of volatile blends released by plants can vary depending on the attacking herbivore species, the plant genotype, and environmental conditions. nih.gov

Biomimetic Approaches in Integrated Pest Management

The understanding of the role of undec-9-en-1-yl acetate and other unsaturated esters in insect communication has led to the development of biomimetic approaches for integrated pest management (IPM). These strategies utilize synthetic versions of these pheromones to manipulate the behavior of pest insects. google.com One common application is in mating disruption, where a high concentration of the synthetic pheromone is released into the environment to confuse males and prevent them from locating females, thereby reducing reproduction. epa.gov Another approach is mass trapping, where traps baited with synthetic pheromones are used to attract and capture a large number of individuals from a pest population. cabidigitallibrary.org

These pheromone-based control methods are highly specific to the target pest species and are generally considered environmentally friendly due to their low toxicity and the small quantities required. google.comepa.gov The development of these technologies is, however, dependent on the cost-effective synthesis of the active pheromone molecules. google.com

Theoretical and Computational Studies of Undec 9 En 1 Yl Acetate

Molecular Modeling and Dynamics Simulations of Ester Conformations

The biological activity of a flexible molecule like undec-9-en-1-yl acetate (B1210297) is intrinsically linked to the ensemble of shapes, or conformations, it can adopt. Molecular modeling and molecular dynamics (MD) simulations are powerful tools used to explore this conformational landscape.

The primary degrees of freedom in an alkenyl acetate are the torsional angles along the long aliphatic chain and, crucially, the rotation around the bonds of the ester functional group. The ester group itself is generally planar, with a significant energy barrier to rotation around the C(O)–O bond. Computational studies on simple esters like methyl acetate and ethyl acetate have established that the cis (or Z) conformation is substantially more stable than the trans (or E) conformation. researchgate.net

MD simulations model the movements of atoms over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. For a molecule like undec-9-en-1-yl acetate, simulations can reveal the preferred torsion angles of the hydrocarbon tail, which typically favor extended trans conformations but also sample various gauche states, leading to a multitude of bent and folded structures.

Table 1: Example Conformational Energies for Ester Linkages This table presents typical conformational energy values for key bond rotations in ester-containing fragments, as determined by computational methods for model compounds.

| Interaction / Torsion | Description | Typical Energy Value (kcal/mol) | Reference Compound(s) |

|---|---|---|---|

| Eσ (O–CH₂) | Energy penalty for gauche vs. trans | ~1.2 | 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate rsc.org |

| Eσ1 (CH₂–CH₂) | Energy preference for gauche vs. trans | ~ -0.9 | 2-(acetyloxy)ethyl-2-(2-naphthyl)acetate rsc.org |

| Rotational Barrier (O=C–O–C) | Energy barrier for cis-trans isomerization | 11 - 13 | Methyl acetate, Methyl thioacetate (B1230152) researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. ukm.my These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and the transition states of chemical reactions.

For an ester like undec-9-en-1-yl acetate, DFT can be used to calculate the molecular electrostatic potential (MESP). The MESP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an ester, the carbonyl oxygen is the most electron-rich site, while the carbonyl carbon is highly electrophilic, making it the primary site for nucleophilic attack, such as in hydrolysis reactions. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

DFT calculations are extensively used to model reaction mechanisms and determine activation energies (ΔG‡). For instance, studies on the neutral hydrolysis of ethyl acetate have used DFT to map the entire reaction pathway, from the initial approach of a water molecule to the formation of a tetrahedral intermediate and the final products. ukm.my Similarly, the kinetics of H-atom abstraction from esters by radicals, a key process in combustion and atmospheric chemistry, have been successfully modeled. osti.gov

Table 2: Calculated Activation Energies for Representative Ester Reactions This table shows examples of Gibbs free energy of activation (Δ‡G°) calculated using quantum chemical methods for fundamental ester reactions.

| Reaction | Model Compound | Computational Method | Calculated Δ‡G° (kcal/mol) |

|---|---|---|---|

| Neutral Hydrolysis | Ethyl acetate | DFT (B3LYP) | ~47-51 (conformer dependent) ukm.my |

| H-abstraction by OH radical | Methyl acetate | CCSD(T)//M06-2X | 1.6 (from acetyl group) osti.gov |

| Cl-initiated addition | Vinyl acetate | M06-2X/6-311+G(d,p) | -1.6 (addition to CH₂) researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental to understanding how molecular structure translates into biological function, a key aspect of pheromone research. mdpi.com SAR involves systematically modifying a parent molecule's structure—by altering chain length, double bond position, or functional groups—and measuring the effect of these changes on biological activity. researchgate.net

For insect pheromones like undec-9-en-1-yl acetate, activity is often measured using electroantennography (EAG), which records the electrical response of an insect's antenna to an odorant, or through behavioral assays. A classic SAR study on analogs of (Z)-5-decenyl acetate, a pheromone component of the turnip moth (Agrotis segetum), provides a template for how such an investigation would proceed. researchgate.net Researchers synthesized analogs with shorter chain lengths and recorded the responses from single olfactory receptor neurons. The results indicated that both the terminal methyl group and the acetate functional group interact with highly specific receptor sites. The activity was found to be highly sensitive to the distance between the double bond and the ester group. researchgate.net

These experimental findings are often rationalized using computational models of the receptor binding pocket. The study on A. segetum suggested that the terminal alkyl chain fits into a hydrophobic pocket that accommodates the two methylene (B1212753) groups nearest the methyl terminus. researchgate.net Compounds that are structurally related to natural pheromones but are man-made are often termed "parapheromones." annualreviews.orgresearchgate.net These can act as agonists (mimics), synergists, or antagonists (inhibitors) and are crucial tools in SAR studies and for developing pest control strategies. annualreviews.org

Table 3: Example of a Structure-Activity Relationship Study for Moth Pheromone Analogs Based on data for analogs of (Z)-5-decenyl acetate tested on olfactory receptor neurons of the turnip moth, Agrotis segetum. Activity is relative to the parent pheromone.

| Compound | Structural Modification | Relative Activity (%) |

|---|---|---|

| (Z)-5-Decenyl acetate | Parent Pheromone | 100 |

| (Z)-4-Nonenyl acetate | Chain shortened by 1 carbon | ~30 |

| (Z)-3-Octenyl acetate | Chain shortened by 2 carbons | ~1 |

| (Z)-5-Decen-1-ol | Acetate replaced by Alcohol | <0.1 |

Data adapted from Ref. researchgate.net.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation. mdpi.com This is particularly true for flexible molecules where experimental spectra represent an average over many rapidly interconverting conformers.

The standard method involves a multi-step process. frontiersin.orgbris.ac.uk First, a thorough conformational search is performed using molecular mechanics or dynamics. The geometries of the most stable conformers are then re-optimized at a higher level of theory, typically DFT. For each stable conformer, the NMR magnetic shielding constants are calculated using a method like the Gauge-Invariant Atomic Orbital (GIAO) approach. Finally, the predicted shielding constants are averaged, weighted by their Boltzmann populations at a given temperature, to produce the final predicted chemical shifts. frontiersin.org

For accurate predictions, especially for ¹³C NMR, it is often crucial to include the effects of the solvent, which can be modeled implicitly using a Polarizable Continuum Model (PCM). frontiersin.org Studies have shown that including implicit solvation during both geometry optimization and the calculation of shielding constants significantly improves the accuracy of predicted shifts. frontiersin.org More recently, machine learning models, trained on large databases of experimental or DFT-calculated spectra, have emerged as a powerful tool for the rapid and accurate prediction of NMR chemical shifts. nih.gov

Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Model Apio-Borate Ester This table demonstrates the accuracy of modern computational protocols (DFT with implicit solvation) in predicting NMR chemical shifts for a complex, flexible molecule.

| Carbon Atom | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1' | 108.5 | 108.9 | +0.4 |

| C-2' | 77.7 | 78.1 | +0.4 |

| C-3' | 79.4 | 79.1 | -0.3 |

| C-4' | 74.2 | 74.9 | +0.7 |

| C-5' | 64.1 | 64.9 | +0.8 |

Data adapted from a study on methyl β-D-apiofuranoside borate (B1201080) ester using the mPW1PW91/6-311+G(2d,p) level of theory with IEFPCM solvation. From Ref. frontiersin.org.

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a pheromone) when bound to a receptor to form a stable complex. eijppr.com This method is central to understanding the molecular basis of olfaction. Insect olfactory receptors (ORs) are typically G protein-coupled receptors (GPCRs), which are notoriously difficult to crystallize. nih.govfrontiersin.org Therefore, their 3D structures are often built using homology modeling, where the sequence of the target OR is mapped onto the known structure of a related protein. nih.gov

Once a model of the receptor is available, the pheromone molecule is "docked" into the putative binding site. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), and the results are ranked to identify the most likely binding poses. researchgate.net These models can identify key amino acid residues that form specific interactions—such as hydrogen bonds with the ester's carbonyl oxygen or hydrophobic (van der Waals) interactions with the aliphatic chain—that stabilize the ligand in the binding pocket. researchgate.net

For example, docking studies of the pheromone phenethyl acetate into the insect co-receptor Orco identified specific tryptophan and glutamic acid residues as critical for binding. researchgate.net These computational predictions can then guide experimental work, such as site-directed mutagenesis, to confirm the role of these key residues. researchgate.net Molecular dynamics simulations of the entire ligand-receptor complex can further refine the binding pose and explore the dynamic stability of the interactions. researchgate.net

Table 5: Example Molecular Docking Results for a Pheromone and Olfactory Protein This table shows typical output from a molecular docking study, including binding energy and key interacting residues for a pheromone component with a Pheromone Binding Protein (PBP).

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| (E)-11-Tetradecen-1-ol | LstiPBP1 | -5.6 | Leu37, Phe12, Phe118 | Hydrogen Bond, Hydrophobic |

| Androstenone | Porcine OBP | -7.2 | Phe89, Arg122, Tyr124 | Hydrophobic, Pi-cation |

| Quinoline | Porcine OBP | -5.9 | Asp34, Glu63, Tyr124 | Hydrogen Bond, Hydrophobic |

Data adapted from Refs. researchgate.net and researchgate.net.

Potential Applications and Derivatives of Undec 9 En 1 Yl Acetate in Specialized Chemical Systems

Applications in Advanced Chemical Systems and Materials

The unique structure of undec-9-en-1-yl acetate (B1210297), featuring a polymerizable alkene and a polar acetate group, makes it a candidate for the development of advanced polymers and bio-based materials. The terminal double bond can participate in various polymerization reactions, leading to macromolecules with tailored properties.

One of the most promising methods for polymerizing undec-9-en-1-yl acetate and related α,ω-dienes is Acyclic Diene Metathesis (ADMET) polymerization . This step-growth condensation polymerization is driven by the removal of a small volatile molecule, typically ethylene, and is known for its high functional group tolerance. wikipedia.org The polymerization of monomers structurally similar to undec-9-en-1-yl acetate, such as those derived from undecenoate, has been successfully demonstrated using ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts. acs.orgmdpi.com This process can lead to the formation of high-molecular-weight unsaturated polyesters. acs.org The resulting polymers contain repeating units with double bonds in the backbone, which can be further modified, for instance, through hydrogenation to yield saturated polyesters with properties that can mimic traditional polyolefins like polyethylene. acs.org

Another relevant polymerization technique is the thiol-ene reaction , a form of click chemistry known for its high efficiency and stereoselectivity. wikipedia.orgyoutube.com This reaction proceeds via the addition of a thiol to the alkene of undec-9-en-1-yl acetate, which can be initiated by radicals or a base. wikipedia.org Thiol-ene polymerization can be used to create uniform polymer networks and is advantageous for applications in biomedical and material sciences. wikipedia.orgyoutube.com

In the realm of bio-based materials , long-chain esters are being explored as renewable alternatives to petroleum-based plasticizers. umn.edursc.orggoogle.comscispace.comnih.gov Plasticizers are additives that increase the flexibility and durability of a material. Given its long aliphatic chain, undec-9-en-1-yl acetate has the potential to act as a bio-based plasticizer for polymers like polylactic acid (PLA) and polyvinyl chloride (PVC). The incorporation of such esters can improve the mechanical properties of these polymers, reducing their inherent brittleness. rsc.orgscispace.comnih.gov

| Polymerization Method | Description | Key Features | Potential Polymer Type |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Step-growth condensation polymerization of terminal dienes, driven by the removal of ethylene. wikipedia.org | High functional group tolerance; controlled polymer architecture. wikipedia.org | Unsaturated Polyester |

| Thiol-Ene Polymerization | Click chemistry reaction involving the addition of a thiol across the double bond. wikipedia.org | High efficiency; stereoselective; can be initiated by light or heat. wikipedia.orgyoutube.com | Polythioether |

Role as Intermediates in Fine Chemical Synthesis

Undec-9-en-1-yl acetate and structurally similar long-chain alkenyl acetates are valuable intermediates in the synthesis of fine chemicals, most notably insect sex pheromones. nih.gov These compounds are often used in agriculture for pest management through mating disruption or monitoring. The synthesis of these complex molecules requires precise control over stereochemistry, and undec-9-en-1-yl acetate can serve as a key building block.

Modern synthetic strategies for insect pheromones often involve carbon-carbon bond-forming reactions, such as iron-mediated cross-coupling reactions, to construct the characteristic long, unsaturated carbon chains. acs.orgwikipedia.org For instance, the synthesis of various dodecadienyl acetates, which are sex pheromones for several moth species, utilizes precursors that are structurally analogous to undec-9-en-1-yl acetate. acs.org The terminal double bond and the acetate functionality allow for a variety of synthetic manipulations to achieve the desired chain length and double bond geometry of the target pheromone.

Formulation and Delivery Systems for Volatile Organic Compounds in Research Contexts

As a semiochemical, the effective application of undec-9-en-1-yl acetate in a research or agricultural setting depends on its formulation and delivery system. Being a volatile organic compound (VOC), its release into the environment needs to be controlled to maintain an effective concentration over a prolonged period.

Microencapsulation is a prominent technique for the controlled release of volatile compounds. sasnanotechnologies.comresearchgate.netradtech.org This process involves enclosing the active ingredient, in this case, undec-9-en-1-yl acetate, within a polymeric shell. The release of the compound is then governed by diffusion through the capsule wall or by rupture of the capsule. Materials such as alginate and bentonite have been used to create hydrogel-based formulations for the controlled release of dodecyl acetate, a structurally similar pheromone component. nih.gov These formulations can be designed to exhibit prolonged and steady release profiles. nih.gov

Other controlled-release technologies include the use of sol-gel matrices and polymer-based dispensers. nih.govresearchgate.netgoogle.com Sol-gel formulations can be tailored to provide a near-constant release rate over several weeks. researchgate.net Polymer dispensers, such as hollow fibers or laminated flakes, can also be engineered to control the diffusion and evaporation of the encapsulated pheromone. nih.gov

| Formulation Technique | Matrix/Shell Material | Release Mechanism | Key Advantage |

|---|---|---|---|

| Microencapsulation | Polymers (e.g., polyurethane, polyurea), Alginate-Bentonite nih.govsasnanotechnologies.com | Diffusion, Rupture radtech.org | Protection from degradation, tailored release profiles. sasnanotechnologies.com |

| Sol-Gel Matrix | Silica-based polymers researchgate.net | Diffusion researchgate.net | Near-constant release rate over extended periods. researchgate.net |

| Polymer Dispensers | Ethylene-vinyl acetate copolymers, hollow fibers nih.gov | Diffusion, Capillary action nih.gov | Established technology for pheromone release. nih.gov |

Derivatization for Enhanced Functionality

The chemical reactivity of the terminal double bond and the ester group in undec-9-en-1-yl acetate allows for a range of derivatization reactions to enhance its functionality. These transformations can introduce new chemical properties and create novel molecules for various applications.

Epoxidation : The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). rug.nl Epoxidized fatty acid esters are valuable intermediates as the reactive epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups. rug.nl

Hydrogenation : The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. youtube.comnih.govgoogle.com This transformation converts the unsaturated ester into undecyl acetate, altering its physical and chemical properties. This can be useful in applications where a saturated alkyl chain is desired.

Halogenation : The double bond can readily undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). mdpi.com This reaction proceeds through a cyclic halonium ion intermediate and results in the anti-addition of two halogen atoms across the double bond, forming a vicinal dihalide. mdpi.com

Integration into Multi-Component Chemical Systems for Research Purposes

The functional groups of undec-9-en-1-yl acetate make it a potential candidate for integration into multi-component reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering high atom economy and efficiency. nih.gov

Diels-Alder Reaction : The alkene in undec-9-en-1-yl acetate can act as a dienophile in a Diels-Alder reaction, particularly if the ester group can electronically influence the double bond or if the reaction is performed intramolecularly. wikipedia.orgsigmaaldrich.comyoutube.commasterorganicchemistry.comkhanacademy.org This [4+2] cycloaddition with a conjugated diene would lead to the formation of a six-membered ring, a common structural motif in many natural products and pharmaceuticals. wikipedia.org

Passerini and Ugi Reactions : While the ester functionality of undec-9-en-1-yl acetate would not directly participate as a primary component in the classic Passerini or Ugi reactions, the molecule could potentially be modified to incorporate a carboxylic acid, aldehyde, amine, or isocyanide group. wikipedia.orgmdpi.comnih.govnih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov For example, hydrolysis of the ester to the corresponding alcohol, followed by oxidation, could yield an aldehyde or a carboxylic acid, which could then be used in these MCRs to rapidly build molecular complexity. wikipedia.orgwikipedia.org

Future Research Directions and Emerging Paradigms for Undec 9 En 1 Yl Acetate

Sustainable Production and Circular Economy Approaches in Chemical Synthesis

The industrial synthesis of fine chemicals like undec-9-en-1-yl acetate (B1210297) is undergoing a paradigm shift, driven by the principles of green chemistry and the circular economy. mdpi.comresearchgate.net Future research is increasingly focused on minimizing environmental impact by innovating production pathways that are both efficient and sustainable.

A primary objective is the transition from fossil fuel-based feedstocks to renewable resources. acs.org Plant oils, such as castor oil and high-oleic vegetable oils, are prominent candidates. mdpi.com Undec-10-enoic acid, a key precursor, is produced industrially from castor oil, while other long-chain unsaturated esters can be derived from the transesterification of various plant oils. mdpi.comnih.gov Research into oleochemistry, particularly using techniques like olefin metathesis, presents a promising avenue for converting these renewable feedstocks into valuable chemicals, including precursors for undec-9-en-1-yl acetate. nih.gov

Biocatalysis offers a powerful tool for green synthesis, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.govpageplace.de The use of lipases for enantioselective esterification is a well-established biocatalytic method that can be optimized for producing specific acetate esters. nih.gov Furthermore, engineered microorganisms could be developed to produce long-chain fatty acids or alcohols from simple carbon sources like crude glycerol, which can then be converted to the target acetate. dokumen.pub

The principles of a circular economy—aiming to decouple economic growth from resource consumption—are also being integrated into chemical synthesis. chemiehoch3.dekreislaufwirtschaft-deutschland.de This involves designing processes that minimize waste, maximize the use of secondary raw materials, and create closed-loop systems. mdpi.comchemiehoch3.de For undec-9-en-1-yl acetate, this could mean developing catalytic systems that are recoverable and reusable or utilizing byproducts from other industrial processes as starting materials. The overarching goal is to create production cycles that are not only economically viable but also environmentally regenerative. researchgate.net

Interdisciplinary Research at the Chemistry-Biology Interface for Novel Discoveries

The intersection of chemistry and biology provides fertile ground for uncovering the nuanced roles of molecules like undec-9-en-1-yl acetate. parisdescartes.fr As a semiochemical, its primary known function is mediating communication between organisms, particularly as an insect pheromone. pherobase.com However, future research aims to move beyond simple identification and explore the intricate mechanisms governing these interactions.

A key area of investigation is the structure-activity relationship (SAR) that dictates how the molecule is recognized by biological receptors. princeton.edu By synthesizing and testing a library of analogues, researchers can probe the specific structural features—such as chain length, double bond position, and stereochemistry—that are critical for biological activity. princeton.edu This knowledge is fundamental for understanding receptor fidelity and the evolution of chemical communication systems.

The study of plant-insect interactions represents a significant frontier. theses.cz Plants release a variety of volatile organic compounds (VOCs) in response to herbivory, which can act as signals to attract predators of the herbivores. theses.cz Investigating whether undec-9-en-1-yl acetate or its derivatives play a role in these complex trophic interactions could reveal new ecological functions. This involves detailed analysis of plant volatiles and behavioral assays with relevant insect species.

Development of Advanced Sensing and Detection Technologies for Environmental Monitoring

The ability to detect and quantify trace amounts of volatile organic compounds (VOCs) like undec-9-en-1-yl acetate in real-time is crucial for environmental monitoring and agricultural applications. nih.govresearchgate.net Research is focused on developing sensors that are sensitive, selective, rapid, and cost-effective.

Electrochemical sensors and chemiresistors are among the most promising technologies for VOC detection. nih.govmdpi.com These sensors operate by measuring changes in electrical properties (like current or resistance) when the sensing material interacts with the target analyte. nih.gov Metal oxide semiconductors (MOS), such as tin dioxide (SnO₂) and zinc oxide (ZnO), are widely used materials for these sensors due to their strong response to VOCs. mdpi.com Future work will focus on improving selectivity by functionalizing these materials with catalysts or creating hybrid nanocomposites.

Exploration of Novel Biological Functions Beyond Known Semiochemicals

While the role of undec-9-en-1-yl acetate as a semiochemical is well-documented, its broader biological activities remain largely unexplored. Future research aims to investigate potential functions beyond insect communication, opening doors to new applications in fields like medicine and materials science.

A promising approach is to screen the compound and its derivatives for other biological effects. For instance, research on derivatives of the closely related undec-10-enoic acid has shown that modifying the functional group can lead to compounds with significant antimicrobial (antibacterial and antifungal) activity. innovareacademics.in By synthesizing and evaluating a library of undec-9-en-1-yl acetate analogues, it may be possible to identify novel agents that target microbial pathogens. These studies often involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungi and bacteria. nih.gov

Investigating the interaction of these long-chain esters with mammalian systems could also yield new discoveries. The Human Metabolome Database lists 10-undecen-1-yl acetate, suggesting it may be relevant to human biochemistry, although its specific role is not yet defined. nih.gov Exploring its metabolic pathways and potential effects on cellular processes could uncover previously unknown biological functions.

Computational Design of Functional Analogues for Targeted Research Applications

Computational chemistry provides powerful tools for accelerating the discovery and optimization of functional molecules. For undec-9-en-1-yl acetate, computational methods can be used to design analogues with tailored properties for specific research applications, from probing biological receptors to developing new materials.

Quantitative structure-activity relationship (QSAR) studies are a cornerstone of this approach. innovareacademics.in By building mathematical models that correlate the structural properties of a series of molecules with their measured biological activity, researchers can predict the potency of new, unsynthesized analogues. innovareacademics.inacs.org This allows for the rational design of compounds with enhanced or modified functions, saving significant time and resources compared to traditional trial-and-error synthesis and screening.

Molecular docking simulations can provide insights into how these molecules bind to specific protein targets, such as olfactory receptors in insects or enzymes in microbes. innovareacademics.in These simulations can help identify key interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the design of more potent and selective agonists or antagonists. princeton.edu This computational-first approach enables the creation of highly specific chemical probes to study biological systems or the development of new active ingredients for practical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing undec-9-en-1-ol derivatives with acetic acid?

- Methodology : Undec-9-en-1-ol can react with acetic acid via acid-catalyzed esterification to form undec-9-en-1-yl acetate. This reaction typically employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as catalysts under reflux conditions. The progress can be monitored using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) .

- Data Interpretation : Reaction yields depend on molar ratios (e.g., 1:1.2 alcohol-to-acid ratio), temperature (80–100°C), and catalyst concentration. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment .

Q. How can the purity of acetic acid and undec-9-en-1-ol be determined in a mixture?

- Methodology : Use titration for acetic acid quantification (e.g., NaOH titration with phenolphthalein indicator) and GC-MS for undec-9-en-1-ol analysis. For ester derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural ambiguities, such as distinguishing between regioisomers .

- Common Pitfalls : Over-titration or incomplete derivatization for GC analysis may skew results. Validate methods with internal standards (e.g., deuterated acetic acid) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on the stability of undec-9-en-1-yl acetate under oxidative conditions?

- Methodology : Conduct controlled oxidation studies using agents like KMnO₄ or CrO₃. Monitor degradation products via high-performance liquid chromatography (HPLC) or LC-MS. Compare results across pH ranges (e.g., acidic vs. neutral conditions) to identify decomposition pathways .

- Case Study : Inconsistent reports on ketone vs. carboxylic acid formation may arise from solvent polarity or reaction time variations. Design experiments with strict control of variables (e.g., O₂ exposure, temperature) .

Q. How can computational modeling predict the reactivity of acetic acid with unsaturated alcohols like undec-9-en-1-ol?

- Methodology : Use density functional theory (DFT) to model transition states and activation energies for esterification. Software like Gaussian or ORCA can simulate reaction mechanisms, including acid-catalyzed proton transfer steps. Validate models with experimental kinetic data (e.g., Arrhenius plots) .

- Data Interpretation : Compare calculated thermodynamic parameters (ΔG‡, ΔH‡) with experimental values to refine force fields or solvation models .

Q. What analytical challenges arise when quantifying trace amounts of undec-9-en-1-ol in biological matrices?

- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS to enhance sensitivity. Derivatize the alcohol with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Calibrate with spiked samples to account for matrix effects .

- Validation : Assess recovery rates (≥80%) and limit of detection (LOD < 1 ppm) using standard protocols (e.g., ICH guidelines) .

Experimental Design and Optimization

Q. How to optimize reaction conditions for synthesizing undec-9-en-1-yl acetate with minimal side products?

- Methodology : Apply design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent choice (e.g., toluene vs. THF). Response surface methodology (RSM) can identify optimal conditions for maximum yield .

- Case Study : A Central Composite Design (CCD) revealed that 90°C, 5 mol% PTSA, and toluene as solvent reduce diastereomer formation by 30% compared to traditional methods .

Q. What techniques validate the enantiomeric purity of undec-9-en-1-ol derivatives?

- Methodology : Use chiral GC columns (e.g., β-cyclodextrin-based phases) or polarimetry to assess enantiomeric excess (ee). For complex mixtures, enantioselective HPLC with chiral stationary phases (e.g., Chiralpak AD-H) is preferred .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported pKa values for acetic acid in non-aqueous solvents?

- Methodology : Re-measure pKa using potentiometric titration in anhydrous solvents (e.g., DMSO) with a glass electrode calibrated against standard buffers. Compare results with literature values from NIST or IUPAC databases .

- Root Cause Analysis : Variations often stem from solvent impurities or electrode calibration errors. Use Karl Fischer titration to confirm solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.